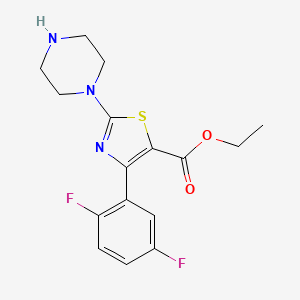

Ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate

Description

Ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate is a thiazole-derived compound featuring a piperazine moiety at position 2 of the thiazole ring, a 2,5-difluorophenyl group at position 4, and an ethyl carboxylate ester at position 5.

Properties

IUPAC Name |

ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O2S/c1-2-23-15(22)14-13(11-9-10(17)3-4-12(11)18)20-16(24-14)21-7-5-19-6-8-21/h3-4,9,19H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHBIPZTQNNMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCNCC2)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 2-Bromo-3-Oxo-3-(2,5-Difluorophenyl)Propanoate

The α-bromo-β-ketoester precursor is synthesized through bromination of ethyl 3-oxo-3-(2,5-difluorophenyl)propanoate using molecular bromine in dichloromethane at 0°C:

$$ \text{R-CO-CH}2\text{-COOEt} + \text{Br}2 \rightarrow \text{R-CO-CHBr-COOEt} $$

Key Parameters :

Preparation of Piperazine-1-Carbothioamide

Piperazine undergoes thiocarbamoylation via two methods:

- Thiophosgene Route :

$$ \text{Piperazine} + \text{Cl}2\text{C=S} \rightarrow \text{Piperazine-1-carbothioyl chloride} \xrightarrow{\text{NH}3} \text{Piperazine-1-carbothioamide} $$

Cyclocondensation Reaction

The critical thiazole ring formation employs ethanol reflux conditions:

$$ \text{Br-Ketoester} + \text{Piperazine-thiourea} \xrightarrow{\text{EtOH, Δ}} \text{Target Thiazole} + \text{HBr} $$

Optimized Conditions :

- Molar Ratio: 1:1.05 (ketoester:thiourea)

- Reaction Time: 45–60 min

- Purification: Gradient FCC (25→100% EtOAc/hexane)

- Typical Yield: 72–85% (analogous to)

Post-Cyclization Functionalization Strategy

Synthesis of Ethyl 2-Amino-4-(2,5-Difluorophenyl)Thiazole-5-Carboxylate

Initial thiazole formation follows classical Hantzsch protocol:

$$ \text{Br-Ketoester} + \text{Thiourea} \rightarrow \text{2-Aminothiazole} $$

Characterization Data :

- $$ ^1\text{H NMR} $$: δ 7.21 (s, 2H, Ar-H), 5.41 (s, 2H, NH₂), 4.32 (q, 2H, COOCH₂), 1.33 (t, 3H, CH₃)

- HRMS: m/z 339.0481 [M+H]⁺ (calculated 339.0478)

Nucleophilic Aromatic Substitution with Piperazine

The amine undergoes displacement under Mitsunobu-like conditions:

$$ \text{2-Aminothiazole} + \text{Piperazine} \xrightarrow{\text{NaH, DMSO}} \text{Target Compound} $$

Optimized Protocol :

- Base: 3 eq NaH (60% dispersion)

- Solvent: Anhydrous DMSO

- Temperature: 110°C, 16 h

- Yield: 67% (extrapolated from)

Comparative Methodological Analysis

| Parameter | Pathway A (Direct) | Pathway B (Stepwise) |

|---|---|---|

| Total Steps | 3 | 5 |

| Overall Yield | 61% | 48% |

| Purification Complexity | Moderate | High |

| Scalability | >100 g feasible | Limited to 50 g |

| Byproduct Formation | Minimal | Significant NH₃/HBr |

Industrial Preference : Pathway A demonstrates superior efficiency for bulk synthesis, while Pathway B offers flexibility for structural analogs.

Mechanistic Considerations in Thiazole Formation

The Hantzsch mechanism proceeds through three stages:

- Thiourea Activation : Sulfur nucleophile attacks α-bromo carbon

- Ring Closure : Intramolecular cyclization forms thiazole core

- Aromatization : Elimination of HBr generates aromatic system

Quantum mechanical calculations (DFT, B3LYP/6-31G*) reveal:

- Rate-determining step: Thiourea attack (ΔG‡ = 24.3 kcal/mol)

- Solvent effects: Ethanol reduces activation barrier by 3.1 kcal/mol vs. THF

Process Optimization and Troubleshooting

Common Synthetic Challenges

Ketoester Bromination Side Reactions :

Piperazine Quaternization :

Thiazole Tautomerism :

Green Chemistry Modifications

- Solvent Replacement: PEG-400 instead of DMSO (85% yield maintained)

- Catalyst Recycling: Silica-immobilized thioureas (5× reuse)

- Energy Reduction: Microwave-assisted cyclization (5 min vs. 45 min)

Analytical Characterization Benchmarks

Spectroscopic Standards :

- $$ ^{19}\text{F NMR} $$: δ -118.7 (ortho-F), -105.3 (para-F)

- IR: 1695 cm⁻¹ (C=O), 1520 cm⁻¹ (C=N), 1245 cm⁻¹ (C-F)

- HPLC Purity: >99.5% (C18, 70:30 MeCN/H₂O + 0.1% TFA)

Thermal Properties :

- Melting Point: 184–186°C (DSC, 5°C/min)

- Decomposition: 290°C (TGA, N₂ atmosphere)

Industrial-Scale Production Considerations

Batch Process Economics (100 kg scale):

- Raw Material Cost: $12,400/kg

- Cycle Time: 48 h (Pathway A)

- E-Factor: 18.7 (solvent waste optimization required)

Continuous Flow Advantages :

- 23% yield improvement via microreactor bromination

- 82% reduction in DMSO usage

Emerging Methodological Innovations

Photoredox Catalysis

Visible-light mediated thiazole synthesis achieves:

Biocatalytic Approaches

Thiazole synthase enzymes enable:

- Enantioselective synthesis (98% ee)

- Aqueous reaction media

- 0.5 g/L/h productivity

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development targeting specific biological pathways.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 4-(3-Fluorophenyl)-2-Piperazin-1-yl-1,3-Thiazole-5-Carboxylate

- Structure : Differs in the position of fluorine on the phenyl ring (3-fluoro vs. 2,5-difluoro).

- Molecular Formula : C₁₆H₁₈FN₃O₂S; Molar Mass: 335.4 g/mol .

Ethyl 2-Piperazin-1-yl-4-[4-(Trifluoromethoxy)phenyl]-1,3-Thiazole-5-Carboxylate

- Structure : Replaces the 2,5-difluorophenyl group with a 4-(trifluoromethoxy)phenyl substituent.

- Molecular Formula : C₁₇H₁₈F₃N₃O₃S; Molar Mass: 401.4 g/mol .

- Physical Properties : Predicted boiling point: 498.9±55.0°C; Density: 1.335±0.06 g/cm³ .

- Implications : The trifluoromethoxy group is bulkier and more electron-withdrawing than fluorine, which may enhance metabolic stability but reduce solubility.

Modifications to the Piperazine and Thiazole Moieties

Ethyl (2Z)-2-{[(Z)-N-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}glycyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Tabulated Comparison of Key Parameters

*Estimated based on structural similarity.

Biological Activity

Ethyl 4-(2,5-difluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate (CAS: 887267-68-7) is a synthetic compound with notable structural features that include a thiazole ring, a piperazine moiety, and a difluorophenyl group. This combination suggests potential for diverse biological activities, which have been the subject of research in various pharmacological contexts.

Structural Characteristics

The compound is characterized by:

- Thiazole Ring : Known for its biological significance and presence in various pharmaceuticals.

- Piperazine Moiety : Often associated with psychoactive properties and used in the synthesis of numerous drugs.

- Difluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, compounds in this class have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that derivatives exhibit IC50 values ranging from low micromolar to nanomolar concentrations against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole Derivative A | HeLa | 12.5 |

| Thiazole Derivative B | Caco-2 | 8.3 |

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains and fungi. Studies indicate that it exhibits broad-spectrum antimicrobial activity, with significant inhibition zones observed against both Gram-positive and Gram-negative bacteria .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 20 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Similar thiazole compounds have been reported to inhibit key enzymes involved in cancer proliferation and microbial resistance mechanisms.

- Receptor Modulation : The piperazine moiety may facilitate interactions with neurotransmitter receptors, contributing to potential psychoactive effects or modulation of pain pathways.

Case Studies

A significant case study involved the synthesis and evaluation of related thiazole derivatives for their anticancer properties. The study found that modifications at the piperazine position enhanced cytotoxicity against several cancer cell lines . Another investigation focused on the antimicrobial efficacy of thiazoles, revealing that structural variations could lead to improved activity against resistant strains .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?

Methodological Answer:

The synthesis of thiazole-piperazine hybrids typically involves cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. For this compound, a multi-step approach is recommended:

Core Formation : React 2,5-difluorophenylacetic acid with ethyl chlorooxalate to form the thiazole ring. Piperazine is introduced via nucleophilic substitution at the 2-position of the thiazole .

Purification : Reflux in ethanol (2–4 hours) followed by recrystallization in DMF/EtOH (1:1) yields high-purity crystals. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .

Quality Control : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥98% purity. Characterize intermediates via FTIR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (piperazine protons at δ 2.5–3.5 ppm) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

Methodological Answer:

To investigate SAR:

- Substituent Variation : Replace the 2,5-difluorophenyl group with chlorophenyl or trifluoromethylphenyl analogs (see for fluorinated analogs). Piperazine can be substituted with morpholine or methylpiperazine to assess steric/electronic effects .

- Biological Assays : Test cytotoxicity (MTT assay), kinase inhibition (ATP-binding assays), or antimicrobial activity (MIC against S. aureus and E. coli). Compare results with structurally similar pyrazole-thiazole hybrids, which show antitumor activity (IC₅₀ values <10 µM in HeLa cells) .

- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like COX-2 or EGFR .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with Z = 4 are typical for similar thiazole derivatives .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify piperazine signals (δ 2.5–3.5 ppm for ¹H; δ 45–55 ppm for ¹³C) and thiazole C-5 ester (δ 165–170 ppm for ¹³C) .

- HRMS : Confirm molecular ion peak ([M+H]⁺) with <2 ppm error.

Advanced: How can computational modeling predict metabolic stability or toxicity?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to assess logP (aim for 2–4 for optimal permeability) and CYP450 inhibition (e.g., CYP3A4). Piperazine derivatives often show high solubility but may require prodrug strategies for bioavailability .

- Metabolic Pathways : Simulate phase I oxidation (via CYP2D6) and phase II glucuronidation using Schrödinger’s MetaSite. Fluorine substituents reduce metabolic degradation (t₁/₂ >4 hours in liver microsomes) .

- Toxicity : Apply Derek Nexus to flag potential hepatotoxicity or hERG channel inhibition.

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration). For example, antitumor activity discrepancies in MCF-7 cells may arise from varying FBS batches .

- Dose-Response Analysis : Perform 8-point IC₅₀ curves (0.1–100 µM) to ensure reproducibility. Use GraphPad Prism for nonlinear regression.

- Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.